molecular formula C20H24ClN3O2 B2755954 1-[(4-CHLOROPHENYL)METHYL]-3-[4-(4-METHOXYPIPERIDIN-1-YL)PHENYL]UREA CAS No. 1448074-61-0

1-[(4-CHLOROPHENYL)METHYL]-3-[4-(4-METHOXYPIPERIDIN-1-YL)PHENYL]UREA

Cat. No.: B2755954
CAS No.: 1448074-61-0
M. Wt: 373.88
InChI Key: QYHIAIONHGBVAP-UHFFFAOYSA-N
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Description

1-[(4-CHLOROPHENYL)METHYL]-3-[4-(4-METHOXYPIPERIDIN-1-YL)PHENYL]UREA is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a chlorophenyl group, a methoxypiperidinyl group, and a phenylurea moiety, which contribute to its unique chemical properties and biological activities.

Scientific Research Applications

1-[(4-CHLOROPHENYL)METHYL]-3-[4-(4-METHOXYPIPERIDIN-1-YL)PHENYL]UREA has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-CHLOROPHENYL)METHYL]-3-[4-(4-METHOXYPIPERIDIN-1-YL)PHENYL]UREA typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-chlorobenzyl chloride with 4-methoxypiperidine to form an intermediate, which is then reacted with phenyl isocyanate to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[(4-CHLOROPHENYL)METHYL]-3-[4-(4-METHOXYPIPERIDIN-1-YL)PHENYL]UREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted phenylurea derivatives.

Mechanism of Action

The mechanism of action of 1-[(4-CHLOROPHENYL)METHYL]-3-[4-(4-METHOXYPIPERIDIN-1-YL)PHENYL]UREA involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • **1-[(4-BROMOPHENYL)METHYL]-3-[4-(4-METHOXYPIPERIDIN-1-YL)PHENYL]UREA
  • **1-[(4-FLUOROPHENYL)METHYL]-3-[4-(4-METHOXYPIPERIDIN-1-YL)PHENYL]UREA
  • **1-[(4-METHYLPHENYL)METHYL]-3-[4-(4-METHOXYPIPERIDIN-1-YL)PHENYL]UREA

Uniqueness

1-[(4-CHLOROPHENYL)METHYL]-3-[4-(4-METHOXYPIPERIDIN-1-YL)PHENYL]UREA is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. This compound may exhibit different reactivity and biological activity compared to its analogs with different substituents on the phenyl ring.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[4-(4-methoxypiperidin-1-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O2/c1-26-19-10-12-24(13-11-19)18-8-6-17(7-9-18)23-20(25)22-14-15-2-4-16(21)5-3-15/h2-9,19H,10-14H2,1H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYHIAIONHGBVAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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